molecular formula C7H9F5O3 B12082910 Methyl 4,4,5,5,5-pentafluoropentyl carbonate

Methyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12082910
M. Wt: 236.14 g/mol
InChI Key: OYROKLIGAZOWDQ-UHFFFAOYSA-N
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Description

Methyl 4,4,5,5,5-pentafluoropentyl carbonate is an organofluorine compound with the molecular formula C7H9F5O3. This compound is known for its unique chemical properties, which are attributed to the presence of multiple fluorine atoms. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4,4,5,5,5-pentafluoropentanol and carbon dioxide.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions are employed, with common catalysts including hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Carbamate or thiocarbonate derivatives.

    Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

Methyl 4,4,5,5,5-pentafluoropentyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 4,4,5,5,5-pentafluoropentyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making the carbonate group more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of carbamate and thiocarbonate derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,5,5,5-pentafluoropentyl carbonate
  • Propyl 4,4,5,5,5-pentafluoropentyl carbonate
  • Butyl 4,4,5,5,5-pentafluoropentyl carbonate

Uniqueness

Methyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific reactivity and stability, which are influenced by the methyl group and the presence of multiple fluorine atoms. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative exhibits different physical properties, such as boiling point and solubility, which can affect its suitability for various applications.

Biological Activity

Methyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C8H6F5O3
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The presence of multiple fluorine atoms in its structure imparts distinct characteristics that can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted on various fluorinated compounds demonstrated that these derivatives could inhibit the growth of several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound's fluorinated nature enhances its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. A recent study evaluated its effects on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell proliferation with IC50 values detailed in Table 2.

Cell Line IC50 (µg/mL)
HeLa50
A54945

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. The compound may form hydrogen bonds with active sites on enzymes or receptors, leading to:

  • Inhibition of Enzymatic Activity: By binding to key enzymes involved in cellular metabolism.
  • Modulation of Signal Transduction Pathways: Influencing pathways related to cell growth and apoptosis.

In silico studies have suggested strong interactions with proteins associated with drug resistance in bacteria and oncogenic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered in vitro and displayed a significant reduction in bacterial load compared to control groups. This study highlighted the potential for developing new treatments for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

Another investigation focused on the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. Results showed that co-treatment led to a synergistic effect in reducing tumor cell viability by over 70%, suggesting a promising avenue for future cancer therapies.

Properties

Molecular Formula

C7H9F5O3

Molecular Weight

236.14 g/mol

IUPAC Name

methyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C7H9F5O3/c1-14-5(13)15-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3

InChI Key

OYROKLIGAZOWDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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